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molecular formula C7H6BrNO2 B8602765 Nitrobenzylbromide CAS No. 42157-97-1

Nitrobenzylbromide

Cat. No. B8602765
M. Wt: 216.03 g/mol
InChI Key: FUMLKAFCVQJVEZ-UHFFFAOYSA-N
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Patent
US08119617B2

Procedure details

A mixture of 1.02 g of nitrobenzylbromide and 1.08 ml of triethylphosphite in 10 ml of toluene is heated to reflux for 12 hours. From the mixture obtained solvent is evaporated. (2-Nitro-benzyl)-phosphonic acid diethyl ester is obtained.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1](C(Br)C1C=CC=CC=1)([O-:3])=[O:2].C([O:14][P:15]([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18])C.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH2:20]([O:19][P:15]([CH2:28][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N+:1]([O-:3])=[O:2])(=[O:14])[O:16][CH2:17][CH3:18])[CH3:21]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
[N+](=O)([O-])C(C1=CC=CC=C1)Br
Name
Quantity
1.08 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
From the mixture obtained solvent
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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